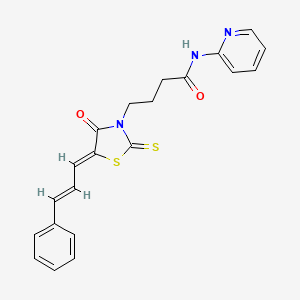
4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a thioxothiazolidinone core, which is a heterocyclic compound containing both sulfur and nitrogen atoms. This core is substituted with a phenylallylidene group, a pyridin-2-yl group, and a butanamide group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the thioxothiazolidinone core might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its stability might be influenced by the presence of the thioxothiazolidinone core .Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
The synthesis of novel pyridine-based heterocycles, including this compound, has been explored due to their potential antimicrobial properties. Darwish, Kheder, and Farag (2010) described a facile and convenient synthesis route for pyridine, pyridazine, 1,3,4-thiadiazole, and pyrazole derivatives incorporating a pyridine-2-ylcarboxamido moiety. Their research highlighted the moderate antimicrobial activity of selected synthesized products, indicating the compound's utility in developing new antimicrobial agents Darwish, Kheder, & Farag, 2010.
Photophysical Properties and Viscosity Studies
Jachak et al. (2021) synthesized novel push-pull d-π-A type chromophores, demonstrating the effect of structural manipulations on photophysical properties and viscosity. Their study included derivatives of the compound , focusing on absorption, emission wavelengths, and viscosity-induced emission characteristics. This research underlines the compound's potential in photophysical applications and the study of intramolecular charge transfer characteristics Jachak et al., 2021.
Synthesis and Chemical Reactivity
Fadda, Abdel‐Galil, and Elattar (2015) provided a comprehensive review on the chemistry of 3-oxo-N-(pyridin-2-yl)butanamide compounds, closely related to the compound in focus. Their review discusses the methods of synthesis, reactivity, and synthetic importance of these compounds as precursors for heterocyclic compounds. This highlights the versatility and significance of the compound in synthetic organic chemistry Fadda, Abdel‐Galil, & Elattar, 2015.
Antitumor Screening
Horishny and Matiychuk (2020) developed a preparative procedure for synthesizing derivatives of the compound, evaluating their moderate antitumor activity against malignant tumor cells. This work suggests the compound's potential in cancer research, particularly in identifying new antitumor agents Horishny & Matiychuk, 2020.
Mécanisme D'action
Propriétés
IUPAC Name |
4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c25-19(23-18-12-4-5-14-22-18)13-7-15-24-20(26)17(28-21(24)27)11-6-10-16-8-2-1-3-9-16/h1-6,8-12,14H,7,13,15H2,(H,22,23,25)/b10-6+,17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKYGZKRMFGOEB-ZNXZVAGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

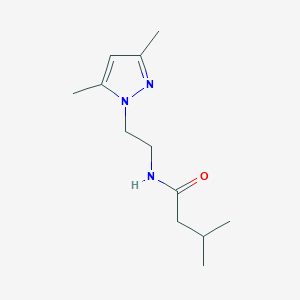
![2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2639583.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B2639584.png)
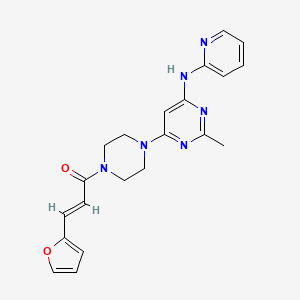
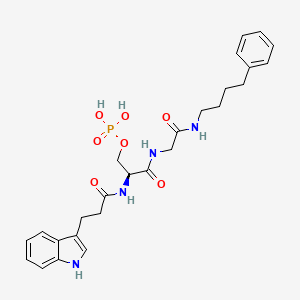
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2639587.png)

![N-[2-(2-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2639589.png)
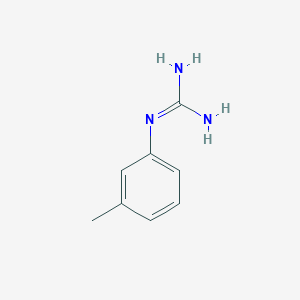
![3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2639591.png)
![Benzo[d]thiazol-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2639594.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-fluoroanilino)acrylaldehyde O-methyloxime](/img/structure/B2639596.png)
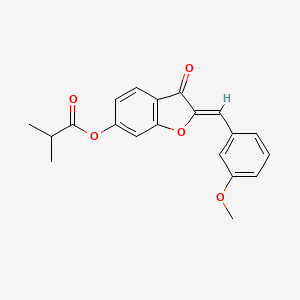
![2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2639602.png)